4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
Description
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)piperazin-1-amine |
InChI |
InChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2 |
InChI Key |
LRLRFTGUGAODIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Dibenzoannulenyl Precursors
A common strategy involves alkylating 5H-dibenzo[a,d]annulen-5-ol derivatives with piperazine derivatives. For example, 5-chloro-5H-dibenzo[a,d]annulene reacts with piperazin-1-amine in the presence of a base:
Conditions :
Optimization Notes :
Reductive Amination
An alternative route employs reductive amination between 5H-dibenzo[a,d]annulen-5-one and piperazine-1-amine:
Conditions :
-
Reducing agent: Sodium cyanoborohydride (NaBH3CN)
-
Solvent: Methanol
-
pH: 4–5 (acetic acid buffer)
Advantages :
-
Avoids harsh alkylation conditions.
-
Compatible with electron-deficient annulene derivatives.
Advanced Methodologies
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been adapted for constructing the C–N bond between dibenzoannulene and piperazine:
Conditions :
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Ligand: Xantphos
-
Base: Cs2CO3
-
Solvent: Toluene
Key Insights :
-
Electron-rich phosphine ligands enhance catalytic activity.
-
Microwave-assisted heating reduces reaction time to 2–4 hours.
Solid-Phase Synthesis
Immobilized piperazine derivatives on Wang resin enable stepwise annulene functionalization:
-
Resin functionalization : Piperazine-1-amine linked via a photolabile linker.
-
Annulene coupling : 5H-dibenzo[a,d]annulen-5-carboxylic acid activated with HBTU.
-
Cleavage : UV irradiation releases the target compound.
Yield : 60–70% (over three steps)
Analytical Characterization
Critical data for validating synthesis success:
| Property | Value | Method |
|---|---|---|
| Molecular weight | 293.4 g/mol | HRMS (ESI+) |
| NMR (CDCl₃) | δ 1.67 (m, 4H), 3.13 (m, 2H) | 400 MHz spectrometer |
| IR (KBr) | 3407 cm⁻¹ (N–H stretch) | FT-IR |
| HPLC purity | >98% | C18 column, MeOH/H₂O |
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Alkylation | 45–60% | 12–24 h | Moderate |
| Reductive amination | 50–65% | 6–8 h | High |
| Pd-catalyzed coupling | 70–75% | 2–4 h | Low |
| Solid-phase synthesis | 60–70% | 24–48 h | Medium |
Trade-offs :
-
Pd-catalyzed coupling offers higher yields but requires expensive catalysts.
-
Solid-phase synthesis simplifies purification but involves multi-step protocols.
Chemical Reactions Analysis
Types of Reactions: 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine has several scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential as a ligand in receptor binding studies.
- Medicine : Explored for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.
- Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(5H-Dibenzoa,dannulen-5-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six key analogs based on structural modifications, synthesis, and biological activity (Table 1).
Table 1: Structural and Pharmacological Comparison
Physicochemical Properties
- Melting Points : Piperazine derivatives (e.g., K2059) exhibit lower melting points (~171°C) compared to piperidine analogs (K2058: ~170°C), likely due to increased polarity from the morpholine oxygen .
- Solubility : The primary amine in the target compound may improve aqueous solubility relative to protriptyline’s hydrophobic N-methylpropanamine chain .
Biological Activity
4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a synthetic compound that incorporates a dibenzo[a,d]annulene moiety linked to a piperazine ring. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is C19H23N3. The compound features a complex arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : Preliminary studies suggest that the compound may interact with aminergic receptors, which are involved in numerous physiological processes, including mood regulation and neuroprotection.
- Antiproliferative Effects : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. This activity is believed to be mediated through mechanisms such as necroptosis induction, which is a form of programmed cell death that can overcome chemoresistance in cancer cells .
Biological Activity Overview
Research indicates that compounds containing piperazine scaffolds often exhibit diverse biological activities:
- Anticancer Properties : Studies have shown that derivatives of piperazine can induce necroptosis in leukemic cells, providing a potential therapeutic avenue for resistant cancer types.
- Neurological Implications : The interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as depression or schizophrenia .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related piperazine derivatives, providing insights into the potential applications of 4-(5H-Dibenzo[a,d] annulen-5-yl)piperazin-1-amine:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| LQFM018 | Induces necroptosis in K562 cells | |
| AK301 | Induces mitotic arrest in colon cancer cells |
Specific Studies
- LQFM018 Study : A related compound demonstrated significant antiproliferative effects on K562 leukemic cells, indicating that modifications to the piperazine structure can enhance biological potency.
- AK301 Study : Another piperazine derivative was shown to increase the sensitivity of colon cancer cells to apoptotic stimuli, highlighting the potential for structural modifications to improve therapeutic efficacy .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 4-(5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine, and how can reaction yields be optimized?
The synthesis involves constructing the dibenzo[a,d][7]annulene core followed by piperazine coupling. A multi-step approach is typically employed:
- Step 1 : Form the dibenzo annulene scaffold via Friedel-Crafts alkylation or photocyclization .
- Step 2 : Introduce the piperazine moiety using nucleophilic substitution or Buchwald-Hartwig amination. Catalysts like Pd(OAc)₂ with Xantphos improve coupling efficiency .
- Yield Optimization : Monitor reaction intermediates via HPLC and adjust solvent polarity (e.g., DMF to THF) to reduce byproducts. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity .
How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve the torsion angle between the dibenzo annulene and piperazine rings (e.g., N–N C–C angle of -176.24° observed in analogs) to confirm stereochemistry .
- NMR Analysis : Assign peaks for annulene protons (δ 6.8–7.2 ppm) and piperazine NH₂ groups (δ 2.5–3.5 ppm). Compare with computed spectra using tools like ACD/Labs .
- Mass Spectrometry : Confirm molecular weight (theoretical ~330 g/mol) via ESI-MS in positive ion mode .
What are the key physicochemical properties influencing its experimental handling?
Critical properties include:
Advanced Research Questions
How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies may arise from assay conditions. Mitigate by:
- Standardizing Assays : Use radioligand binding (e.g., ³H-spiperone for dopamine receptors) with consistent buffer pH (6.5–7.4) and ionic strength .
- Control for Metabolism : Include CYP450 inhibitors (e.g., ketoconazole) in cell-based assays to prevent compound degradation .
- Cross-Validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
What computational strategies predict the compound’s interaction with CNS targets like serotonin receptors?
- Molecular Docking : Use AutoDock Vina with serotonin 5-HT₂A receptor (PDB: 6WGT). Focus on piperazine-amine interactions with Asp155 and hydrophobic annulene contacts with Phe339 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR Models : Train on piperazine-annulene analogs to correlate substituent effects (e.g., electron-withdrawing groups) with Ki values .
How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
- Structural Modifications :
- In Silico Screening : Use BBB predictor tools (e.g., SwissADME) to prioritize candidates with high permeability scores .
What analytical methods detect degradation products under varying storage conditions?
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and analyze via LC-MS/MS. Major degradation pathways include:
- Oxidation: Annulene ring epoxidation (m/z +16).
- Hydrolysis: Piperazine ring cleavage (m/z -58) .
- Stability-Indicating Assays : Use C18 columns (ACN/0.1% TFA gradient) with PDA detection (λ 254 nm) to resolve degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
